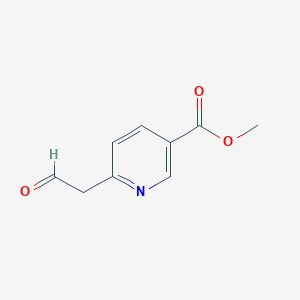
5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene is an organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a bromine atom, a nitro group, and a methylsulfonylmethyl group attached to the thiophene ring. These functional groups confer unique chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3-((methylsulfonyl)methyl)-2-nitrothiophene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methylsulfonylmethyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
Major Products Formed
Substitution Reactions: Products include 3-((methylsulfonyl)methyl)-2-nitrothiophene derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The major product is 3-((methylsulfonyl)methyl)-2-aminothiophene.
Oxidation Reactions: The major product is 3-((methylsulfonyl)methyl)-2-nitrothiophene sulfone.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the bromine atom and methylsulfonylmethyl group may facilitate binding to target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((Methylsulfonyl)methyl)-2-nitrothiophene: Lacks the bromine atom but shares similar reactivity and applications.
5-Bromo-2-nitrothiophene: Lacks the methylsulfonylmethyl group but retains the bromine and nitro functionalities.
3-Bromo-2-nitrothiophene: Similar structure but without the methylsulfonylmethyl group.
Uniqueness
5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (methylsulfonylmethyl) groups allows for versatile chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C6H6BrNO4S2 |
|---|---|
Molekulargewicht |
300.2 g/mol |
IUPAC-Name |
5-bromo-3-(methylsulfonylmethyl)-2-nitrothiophene |
InChI |
InChI=1S/C6H6BrNO4S2/c1-14(11,12)3-4-2-5(7)13-6(4)8(9)10/h2H,3H2,1H3 |
InChI-Schlüssel |
ZNXHODFWSFVTDV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1=C(SC(=C1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















